1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene
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Overview
Description
1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene is an organic compound with a complex structure that includes both ethynyl and methoxyphenyl groups
Preparation Methods
The synthesis of 1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene typically involves several steps, including the use of classical organic reactions such as the Sonogashira cross-coupling reaction. This reaction is known for its ability to form carbon-carbon bonds between an alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst under mild conditions . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alkanes.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene exerts its effects involves its interaction with molecular targets through various pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene can be compared with other similar compounds such as:
1-Ethynyl-4-(1,2,2-triphenylethenyl)benzene: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
1-Methoxy-4-[2-(4-methoxyphenyl)ethynyl]benzene: Another compound with a methoxy group, but differing in the position of the ethynyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.
Properties
CAS No. |
648933-56-6 |
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Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C17H14O/c1-3-15-6-4-5-7-16(15)11-8-14-9-12-17(18-2)13-10-14/h1,4-13H,2H3 |
InChI Key |
JDUDEHQMPDLAIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=C2C#C |
Origin of Product |
United States |
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